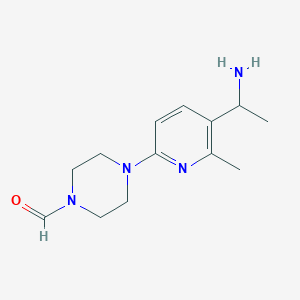![molecular formula C13H15ClN2O2 B11788714 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11788714.png)
6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is a heterocyclic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound features a chloro substituent at the 6th position, an ethoxypropyl group at the 1st position, and a carbaldehyde group at the 2nd position, making it a unique and versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethoxypropyl Group: This step involves the alkylation of the benzimidazole nitrogen with 3-ethoxypropyl bromide or a similar alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carboxylic acid.
Reduction: 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-methanol.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound can be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: The compound can bind to the active site of enzymes, thereby inhibiting their activity.
Interacting with DNA: It can intercalate into DNA, disrupting replication and transcription processes.
Modulating Receptors: The compound can bind to specific receptors, altering their signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the ethoxypropyl group, which may affect its solubility and biological activity.
1-(3-Ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde: Lacks the chloro substituent, which may influence its reactivity and binding affinity.
6-Chloro-1H-benzo[d]imidazole-2-methanol:
Uniqueness
6-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, ethoxypropyl, and aldehyde groups allows for diverse chemical modifications and applications in various fields.
Eigenschaften
Molekularformel |
C13H15ClN2O2 |
|---|---|
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
6-chloro-1-(3-ethoxypropyl)benzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C13H15ClN2O2/c1-2-18-7-3-6-16-12-8-10(14)4-5-11(12)15-13(16)9-17/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
OXXSRUHMFJYXNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCCN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Isopropyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carbonitrile](/img/structure/B11788661.png)
![5-Ethyl-4-oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11788664.png)

![tert-butyl (6R)-6-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B11788672.png)



![6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine](/img/structure/B11788699.png)

